molecular formula C10H10BrFO2 B13972246 (3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester

(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester

Cat. No.: B13972246
M. Wt: 261.09 g/mol
InChI Key: MYRCLYTWQBYBCG-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, along with an acetic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester typically involves the esterification of (3-Bromo-2-fluoro-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as (3-Methoxy-2-fluoro-phenyl)-acetic acid ethyl ester.

    Reduction: (3-Bromo-2-fluoro-phenyl)-ethanol.

    Oxidation: (3-Bromo-2-fluoro-phenyl)-acetic acid.

Scientific Research Applications

(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Similar in structure but contains two fluorine atoms and one bromine atom.

    (3-Bromo-2-chloro-phenyl)-acetic acid ethyl ester: Contains a chlorine atom instead of a fluorine atom.

    (3-Bromo-2-methyl-phenyl)-acetic acid ethyl ester: Contains a methyl group instead of a fluorine atom.

Uniqueness

(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenyl)acetate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3

InChI Key

MYRCLYTWQBYBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)F

Origin of Product

United States

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